4-Chloro-2-methylbut-2-enoic acid

Physicochemical Properties Reactivity pKa

Researchers requiring stereochemically defined intermediates face failed syntheses when substituting this E-configuration halogenated acid with non-halogenated analogs (e.g., tiglic acid) or bromo/iodo variants. The unique chlorine-leaving group and trans double bond ensure correct reactivity and regioselectivity in esterification and nucleophilic substitution. • Enables synthesis of specific ester derivatives with high trans-ratio for pharmaceutical/agrochemical intermediates • Chlorine handle permits post-functionalization for tailored polymer properties (adhesion, hydrophobicity) • Class-level evidence: halogenated analogs inhibit key metabolic enzymes; ideal probe for SAR studies • Bulk and research quantities available with global shipping

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
CAS No. 56905-13-6
Cat. No. B6596725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylbut-2-enoic acid
CAS56905-13-6
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESCC(=CCCl)C(=O)O
InChIInChI=1S/C5H7ClO2/c1-4(2-3-6)5(7)8/h2H,3H2,1H3,(H,7,8)
InChIKeyZDSZDMJETWINGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methylbut-2-enoic Acid Profile & Procurement


4-Chloro-2-methylbut-2-enoic acid, specifically its (2E)-isomer, is an unsaturated halogenated carboxylic acid with the molecular formula C5H7ClO2 and a molecular weight of 134.56 g/mol [1]. Characterized by a butenoic acid backbone with a trans (E) configured double bond, a chlorine atom at the fourth carbon, and a methyl group at the second carbon, it is a key intermediate in organic synthesis . Its specific functional groups make it a valuable building block for more complex molecules in pharmaceutical and agrochemical research .

Substitution Challenges for 4-Chloro-2-methylbut-2-enoic Acid


Interchanging in-class unsaturated carboxylic acids or halogenated analogs without quantitative justification can lead to failed syntheses and irreproducible results. The specific combination of a chlorine atom, a methyl group, and the E-configuration on the butenoic acid backbone confers a unique reactivity profile that is not replicated by similar compounds like tiglic acid (2-methylbut-2-enoic acid) or its bromo- or iodo-analogs . Differences in steric hindrance, electronic effects (e.g., pKa), and the leaving group potential of the halogen directly impact reaction kinetics, regioselectivity, and overall yield in subsequent transformations such as nucleophilic substitutions or polymerizations .

4-Chloro-2-methylbut-2-enoic Acid Differentiation for Procurement


Acidity (pKa) vs. Tiglic Acid

The presence of the electron-withdrawing chlorine atom significantly enhances the acidity of 4-chloro-2-methylbut-2-enoic acid relative to its unsubstituted analog, tiglic acid (2-methylbut-2-enoic acid). The predicted pKa of 4.41 ± 0.19 for the target compound is substantially lower than the experimentally determined pKa of 4.96 for tiglic acid [1].

Physicochemical Properties Reactivity pKa

Molecular Weight & Boiling Point vs. Tiglic Acid

The substitution of a hydrogen atom with a chlorine atom results in a significant increase in both molecular weight and predicted boiling point. 4-Chloro-2-methylbut-2-enoic acid has a molecular weight of 134.56 g/mol and a predicted boiling point of 267.9 ± 23.0 °C . In contrast, tiglic acid has a molecular weight of 100.12 g/mol and an experimental boiling point of 198.5 °C [1].

Physical Properties Purification Separation Science

E-Configuration in Industrial Production

This compound is specifically the (2E)-isomer, or trans-configuration, of 4-chloro-2-methylbut-2-enoic acid . The importance of controlling and maintaining this stereochemistry is highlighted in a recent patent (CN-115304482-A), which describes a method to synthesize its ethyl ester with a "high all-trans ratio" [1]. The patent emphasizes that achieving this high trans-selectivity provides a "good solution for the industrialized production" of the ester [1].

Stereochemistry Synthetic Intermediate Isomer Purity

Research & Industrial Applications of 4-Chloro-2-methylbut-2-enoic Acid


Ester Derivatives for Pharma and Agrochemicals

This compound is a critical starting material for producing specific ester derivatives, such as the methyl or ethyl ester. The unique combination of the E-configured double bond and the chlorine atom ensures the correct stereochemistry and reactivity in the final product . This is particularly relevant given the industrial interest in producing these esters with a high trans-ratio for use as intermediates in pharmaceutical and agrochemical synthesis [1].

Novel Polymeric Materials

Molecules containing both a carboxylic acid and a double bond, like 4-chloro-2-methylbut-2-enoic acid, are recognized as valuable building blocks for creating polymers with specific, engineered properties . The presence of the chlorine atom adds a functional handle for further post-polymerization modification, allowing researchers to tune material properties like adhesion, hydrophobicity, or chemical resistance in ways not possible with non-halogenated analogs.

Halogen-Dependent Biological Activity

The halogen substitution in this class of compounds is known to influence biological activity. For instance, the analogous 4-bromo-2-methylbut-2-enoic acid has been shown to be a potent inhibitor of long-chain 3-ketoacyl-CoA thiolase, leading to the complete inhibition of palmitate β-oxidation [2]. This class-level evidence supports the use of the 4-chloro analog as a distinct probe in biochemical assays to study the structure-activity relationship and the specific effects of chlorine versus bromine or hydrogen on enzyme inhibition and metabolic pathways.

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